molecular formula C17H26 B14261212 1-(Dec-1-EN-1-YL)-4-methylbenzene CAS No. 204633-75-0

1-(Dec-1-EN-1-YL)-4-methylbenzene

Cat. No.: B14261212
CAS No.: 204633-75-0
M. Wt: 230.4 g/mol
InChI Key: QRHNVQLFWZQKHW-UHFFFAOYSA-N
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Description

1-(Dec-1-EN-1-YL)-4-methylbenzene, also known as 4-methyl-1-(1-dec-1-enyl)benzene, is an organic compound that belongs to the class of alkylbenzenes. This compound features a benzene ring substituted with a dec-1-en-1-yl group and a methyl group. It is a colorless liquid with a distinct aromatic odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dec-1-EN-1-YL)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene (4-methylbenzene) with 1-decene in the presence of a strong acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of zeolite catalysts to enhance the selectivity and efficiency of the alkylation reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(Dec-1-EN-1-YL)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogenation of the double bond in the dec-1-en-1-yl group can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Pd/C catalyst, H2 gas.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Formation of 1-(dec-1-yl)-4-methylbenzene.

    Substitution: Formation of halogenated derivatives such as 4-methyl-1-(1-dec-1-enyl)-2-bromobenzene.

Scientific Research Applications

1-(Dec-1-EN-1-YL)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Dec-1-EN-1-YL)-4-methylbenzene involves its interaction with molecular targets through its functional groups. The dec-1-en-1-yl group can participate in hydrophobic interactions, while the benzene ring can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules. These interactions can influence the compound’s biological activity and its effects on molecular pathways.

Comparison with Similar Compounds

1-(Dec-1-EN-1-YL)-4-methylbenzene can be compared with other alkylbenzenes such as:

    1-(Oct-1-EN-1-YL)-4-methylbenzene: Similar structure but with a shorter alkyl chain, leading to different physical and chemical properties.

    1-(Dec-1-EN-1-YL)-benzene: Lacks the methyl group, resulting in different reactivity and applications.

    4-methyl-1-(1-dodec-1-enyl)benzene: Longer alkyl chain, affecting its solubility and interaction with other molecules.

Properties

CAS No.

204633-75-0

Molecular Formula

C17H26

Molecular Weight

230.4 g/mol

IUPAC Name

1-dec-1-enyl-4-methylbenzene

InChI

InChI=1S/C17H26/c1-3-4-5-6-7-8-9-10-11-17-14-12-16(2)13-15-17/h10-15H,3-9H2,1-2H3

InChI Key

QRHNVQLFWZQKHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC1=CC=C(C=C1)C

Origin of Product

United States

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